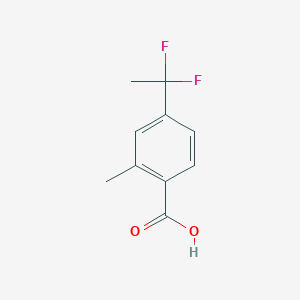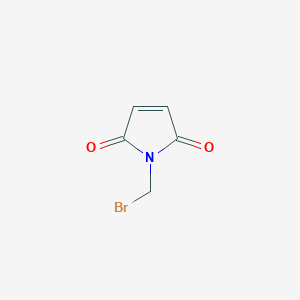
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid is an organic compound characterized by the presence of a difluoroethyl group and a methyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroalkylation processes, utilizing cost-effective and abundant raw materials such as 1,1-difluoroethyl chloride. The reaction conditions are optimized to maximize yield and purity, often involving the use of transition metal catalysts and controlled reaction environments .
化学反応の分析
Types of Reactions: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The difluoroethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .
科学的研究の応用
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism by which 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .
類似化合物との比較
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in similar synthetic processes.
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Another compound with a difluoroethyl group, used in organic synthesis.
Uniqueness: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid stands out due to its specific combination of a difluoroethyl group and a methyl group on a benzoic acid core. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
4-(1,1-difluoroethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-7(10(2,11)12)3-4-8(6)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChIキー |
UZPBCDBMOUBHQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)






![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)

![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)


![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)
